5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
Structurally, it features:
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are often synthesized via multicomponent reactions or Suzuki couplings, as seen in related compounds . The structural complexity of this compound suggests tailored target specificity, though its exact biological activity remains to be fully elucidated.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-9-10-18(29-15)17-13-30-21-20(17)22(28)26(16-7-3-2-4-8-16)23(24-21)31-14-19(27)25-11-5-6-12-25/h2-4,7-10,13H,5-6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPBZTIBRDWLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related thieno[2,3-d]pyrimidin-4(3H)-one derivatives, focusing on substituent effects and pharmacological properties.
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Findings:
Substituent Impact on Bioactivity: The pyrrolidinyl oxoethyl thioether in the target compound may improve membrane permeability compared to simpler thiol (-SH) or carboxamide derivatives . 5-Methylfuran vs.
Antimicrobial Activity: Carboxamide derivatives (e.g., N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide) exhibit potent antimicrobial activity (MIC: 12.5 µg/mL), suggesting that the target compound’s pyrrolidinyl group could similarly enhance efficacy .
Synthetic Accessibility :
- The target compound’s synthesis likely involves a thioether coupling step, similar to methods used for 2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl derivatives . This contrasts with benzo[d][1,3]dioxol-containing analogs, which require additional aromatic ring functionalization .
Toxicity and Solubility: Amino-substituted derivatives (e.g., 3-amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one) demonstrate improved aqueous solubility but may exhibit higher cytotoxicity (IC₅₀: ~8 µM) . The target compound’s pyrrolidinyl group could balance solubility and toxicity.
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